Quizalofop-methyl

Description

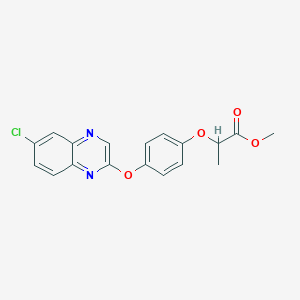

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHJGQYNECSZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868400 | |

| Record name | Methyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76578-13-7 | |

| Record name | Quizalofop-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76578-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIZALOFOP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D64IHF370B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quizalofop-methyl mechanism of action in monocots

An In-Depth Technical Guide to the Mechanism of Action of Quizalofop-Methyl in Monocots

Abstract

This compound is a highly selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP or 'fop') chemical family. It is renowned for its efficacy in controlling annual and perennial grass weeds in a wide range of broadleaf crops. This guide provides a comprehensive technical overview of the molecular and physiological mechanisms underpinning the herbicidal activity of this compound in susceptible monocotyledonous plants. We will explore its journey from foliar application to its ultimate target, the enzyme Acetyl-CoA Carboxylase (ACCase), detailing the processes of bioactivation, translocation, molecular inhibition, the basis of its selectivity, and the physiological cascade leading to plant death. Furthermore, this guide addresses the critical issue of herbicide resistance and outlines key experimental methodologies for investigating its mechanism of action.

Bioactivation and Systemic Translocation

This compound, the form applied in the field, is a pro-herbicide. For it to become phytotoxic, it must first be absorbed by the plant and then converted into its biologically active form.

-

Foliar Absorption: The herbicidal application is made to the foliage of the target grass weed. The lipophilic nature of the this compound ester facilitates its penetration through the waxy cuticle of the leaves.[1]

-

Hydrolysis to the Active Acid: Once inside the plant tissue, esterase enzymes rapidly hydrolyze the this compound ester to its corresponding active form, quizalofop-acid.[2] This bioactivation is a critical step, as the acid form is the molecule that directly interacts with the target enzyme.

-

Systemic Translocation: Quizalofop-acid is mobile within the plant's vascular system. It is translocated systemically via both the xylem and phloem.[3] This allows the herbicide to move from the treated leaves (the source) to areas of active growth (the sinks), such as the meristems in the shoots, roots, and rhizomes.[3] The accumulation of the herbicide in these meristematic tissues is crucial, as this is where the highest concentration of the target enzyme is located and where cell division and growth are most active.

Caption: Herbicide uptake and bioactivation workflow.

Molecular Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicidal activity of quizalofop is rooted in its highly specific inhibition of a single, vital enzyme: Acetyl-CoA Carboxylase (ACCase).

The Role of ACCase in Fatty Acid Synthesis

ACCase catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[4] This two-step reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.

-

Biotin Carboxylase (BC) domain: HCO₃⁻ + ATP + Biotin-Enzyme → Carboxybiotin-Enzyme + ADP + Pi

-

Carboxyltransferase (CT) domain: Carboxybiotin-Enzyme + Acetyl-CoA → Malonyl-CoA + Biotin-Enzyme

Malonyl-CoA serves as the primary two-carbon donor for the fatty acid synthase (FAS) complex, which progressively elongates the acyl chain. Fatty acids are indispensable for the plant, serving as the fundamental building blocks for cell membranes (phospholipids), energy storage (oils), and signaling molecules.

Caption: Inhibition of the fatty acid synthesis pathway by Quizalofop-Acid.

The Basis of Selectivity: ACCase Isoforms

The remarkable selectivity of this compound between susceptible grasses (monocots) and tolerant broadleaf crops (dicots) is due to a fundamental structural difference in their plastidial ACCase enzymes.[4]

-

Monocots (Grasses): Possess a large, multi-functional, homodimeric ACCase in their plastids. This single polypeptide contains all three functional domains (BC, Biotin Carboxyl Carrier Protein, and CT). This homomeric form is highly sensitive to AOPP herbicides.[4]

-

Dicots (Broadleaf Plants): Possess a multi-subunit, heteromeric ACCase in their plastids. Each catalytic function is encoded by a separate gene and exists as a distinct subunit in a larger complex. This heteromeric form is naturally insensitive to AOPP herbicides.[4]

Cytosolic ACCase in all plants is a homomeric isoform, but it differs structurally from the plastidial version in grasses and is also insensitive to these herbicides.[4]

Molecular Interaction with the CT Domain

Quizalofop-acid acts as a potent, reversible, non-competitive inhibitor of the grass ACCase.[2] It specifically binds to the carboxyltransferase (CT) domain of the enzyme.[2] This binding event is not at the active site for acetyl-CoA but at an allosteric site, which nonetheless prevents the catalytic transfer of the carboxyl group from biotin to acetyl-CoA, halting the production of malonyl-CoA.

Structural modeling and mutational analysis have shown that the binding pocket is a well-defined region within the CT domain. The large 6-chloroquinoxaline group of quizalofop plays a significant role in this interaction.[2]

Physiological Consequences of ACCase Inhibition

The cessation of fatty acid synthesis triggers a cascade of physiological events that culminates in the death of the susceptible plant.

-

Depletion of Lipids: The immediate effect is the inability to produce new fatty acids. This halts the synthesis of phospholipids required for building and repairing cellular membranes, particularly in the rapidly dividing meristematic cells.

-

Loss of Membrane Integrity: Without a fresh supply of lipids, cell membranes lose their integrity and function. This leads to the leakage of cellular contents and a breakdown of the electrochemical gradients essential for cellular processes.

-

Cessation of Growth: Meristematic activity ceases within hours of treatment due to the inability to form new cells.[3]

-

Visible Symptoms: Observable symptoms typically appear within a few days. The newest leaves (emerging from the whorl) turn chlorotic (yellow) first, followed by necrosis (tissue death).[3] The leaf sheaths may become soft and mushy.[5]

-

Plant Death: The systemic breakdown of tissues in the growing points leads to the complete death of the plant, typically within 1 to 3 weeks.[3]

Mechanisms of Herbicide Resistance

The evolution of resistance to ACCase inhibitors is a significant challenge in weed management. Resistance can be broadly categorized into two types:

-

Target-Site Resistance (TSR): This is the most common form of resistance to AOPP herbicides. It involves single nucleotide polymorphisms (SNPs) in the ACCase gene that result in an amino acid substitution within the herbicide's binding site on the CT domain.[6][7] These substitutions reduce the binding affinity of the herbicide to the enzyme, rendering it less effective. For example, an alanine to valine substitution at position 2004 (A2004V) has been shown to reduce the volume of the binding pocket, sterically hindering the interaction with quizalofop's bulky side group and conferring high levels of resistance.[2][8] Other common mutations include changes at positions 1781, 2027, and 2041.[9]

-

Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. The most prevalent NTSR mechanism is enhanced metabolic detoxification, where the resistant plant can more rapidly break down the herbicide into non-toxic metabolites, often through the action of enzyme superfamilies like Cytochrome P450 monooxygenases (P450s) and glucosyl transferases (GTs).[10]

Table 1: In Vitro Inhibition of ACCase by Quizalofop

This table presents the concentration of quizalofop required to inhibit 50% of ACCase activity (I₅₀) in extracts from susceptible (wildtype) and resistant wheat genotypes.

| Genotype | ACCase Mutation | Quizalofop I₅₀ (µM) | Resistance Factor (RF) |

| Susceptible (Wildtype) | None | 0.486 | 1.0 |

| Resistant (Single Mutant) | A2004V (in one genome) | 1.86 | 3.8 |

| Resistant (Double Mutant) | A2004V (in two genomes) | 19.3 | 39.4 |

| Data sourced from Johnson et al. (2022).[2] |

Methodologies for Investigation

Validating the mechanism of action and investigating resistance requires specific biochemical and molecular protocols.

Protocol: In Vitro ACCase Inhibition Assay (Colorimetric)

This protocol describes a non-radioactive method to measure ACCase activity and its inhibition by herbicides. The assay quantifies the production of ADP, a byproduct of the first half-reaction of ACCase, using a malachite green-based colorimetric reagent.[11]

Workflow Diagram

Caption: Experimental workflow for a colorimetric ACCase inhibition assay.

Step-by-Step Methodology:

-

Enzyme Extraction: a. Harvest 10-20 g of fresh leaf tissue from young, actively growing susceptible and potentially resistant monocot plants. b. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. c. Homogenize the powder in an ice-cold extraction buffer (e.g., containing Tricine, glycerol, DTT) and centrifuge to pellet cell debris. d. Collect the supernatant containing the crude enzyme extract and determine its protein concentration (e.g., via Bradford assay).[12]

-

Assay Reaction: a. In a 96-well microplate, add the following components in order:

- 25 µL of enzyme extract (normalized for protein concentration).

- 25 µL of herbicide solution (quizalofop-acid) at various concentrations (e.g., 0 to 50 µM) or a control solvent.

- 150 µL of enzyme assay buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃, 25 mM ATP).[11] b. Pre-incubate the plate for 10 minutes at 30°C. c. Initiate the reaction by adding 25 µL of acetyl-CoA (final concentration ~4.5 mM).[11]

-

Termination and Measurement: a. Incubate the reaction for exactly 20 minutes at 30°C. b. Terminate the reaction by adding 25 µL of a malachite green-ammonium molybdate reagent. This reagent complexes with the free phosphate (from ADP production), forming a colored product. c. After a short color development period (15-20 min), measure the absorbance of each well using a plate reader at approximately 620 nm.

-

Data Analysis: a. Convert absorbance readings to ACCase activity (e.g., nmol ADP/min/mg protein). b. Plot the percent inhibition of ACCase activity against the logarithm of the herbicide concentration. c. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the I₅₀ value.

Protocol: Identification of Target-Site Resistance Mutations

This protocol outlines the general workflow for sequencing the ACCase gene to identify mutations conferring resistance.

-

Plant Material: Collect leaf tissue from individual plants that have survived a discriminating dose of this compound and from known susceptible plants.

-

Genomic DNA Extraction: a. Isolate high-quality genomic DNA from ~100 mg of leaf tissue using a CTAB (cetyltrimethylammonium bromide) based method or a commercial plant DNA extraction kit.[13]

-

PCR Amplification: a. Amplify the region of the ACCase gene encoding the CT domain using Polymerase Chain Reaction (PCR). b. Use degenerate or species-specific primers that flank the known mutation sites (e.g., codons 1781, 2004, 2027, 2041, 2078, 2088).[7][9] c. A typical PCR cycling program would be: initial denaturation at 95°C for 4-5 min; followed by 35-40 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 1-2 min; and a final extension at 72°C for 10 min.[9]

-

Sequencing and Analysis: a. Purify the PCR product to remove primers and unincorporated nucleotides. b. Sequence the purified PCR product using the Sanger sequencing method. c. Align the obtained sequences from resistant and susceptible individuals with a known wild-type ACCase reference sequence. d. Identify any single nucleotide polymorphisms (SNPs) that result in a non-synonymous amino acid substitution in the resistant individuals.

References

-

Johnson, E. N., et al. (2022). Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase. Scientific Reports. Available at: [Link]

-

Health Canada Pest Management Regulatory Agency. (2022). Quizalofop-p-ethyl and Its Associated End-use Products. Available at: [Link]

-

Coromandel International Ltd. TECHNICAL DATA BULLETIN QUIZALOFOP ETHYL TECHNICAL. Available at: [Link]

-

NC State Extension Publications. Herbicide Injury – ACCase Inhibitors. Available at: [Link]

-

PubMed. (2022). Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase. Available at: [Link]

-

Keereetaweep, J., et al. (2021). Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay. Weed Science. Available at: [Link]

-

Deng, W., & Jiao, G. (2011). Determination of ACCase Sensitivity and Gene Expression in Quizalofop–Ethyl-Resistant and -Susceptible Barnyardgrass. Weed Science. Available at: [Link]

-

Fernandez-Morena, J.P., et al. (2022). Overexpression of Acetyl CoA Carboxylase 1 and 3 (ACCase1 and ACCase3), and CYP81A21 were related to cyhalofop resistance in a barnyardgrass accession from Arkansas. Journal of Weed Science. Available at: [Link]

-

MDPI. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Available at: [Link]

-

Chhokar, R.S., et al. (2017). Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India. Journal of Plant Biochemistry and Biotechnology. Available at: [Link]

-

ResearchGate. Can anyone recomended non-radioactive assay for acetyl-coa carboxylase activity in the chloroplasts of plants?. Available at: [Link]

-

ResearchGate. (2024). Metabolism of 2,4‐D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Available at: [Link]

-

Sahai, E., et al. (2024). Uptake and translocation of nanoplastics in mono and dicot vegetables. Plant, Cell & Environment. Available at: [Link]

-

PubMed. (2024). Uptake and translocation of nanoplastics in mono and dicot vegetables. Available at: [Link]

-

Bagavathiannan, M., et al. (2019). Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. Plants. Available at: [Link]

-

Gornicki, P., et al. (2003). Expression of Cytosolic and Plastid Acetyl-Coenzyme A Carboxylase Genes in Young Wheat Plants. Plant Physiology. Available at: [Link]

-

Yang, X., et al. (2024). Resistance patterns and molecular basis to ACCase-inhibiting herbicides. Weed Science. Available at: [Link]

-

MDPI. (2022). Uptake, Translocation, Toxicity, and Impact of Nanoparticles on Plant Physiological Processes. Available at: [Link]

-

SciELO México. (2018). Biological efficacy of the inhibitor herbicides of acetyl coenzyme a carboxylase and acetolactate synthase and the presence of resistance in Echinochloa crus-galli (L.) Beauv. Available at: [Link]

-

PubMed. (2020). Effects, uptake, and translocation of aluminum oxide nanoparticles in lettuce: A comparison study to phytotoxic aluminum ions. Available at: [Link]

-

ResearchGate. (2002). Inhibition of Acetyl-CoA Carboxylase Isoforms by Pyridoxal Phosphate. Available at: [Link]

-

Yu, Q., & Powles, S. B. (2014). Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production. Plant Physiology. Available at: [Link]

-

MDPI. (2019). Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. Available at: [Link]

-

ResearchGate. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Available at: [Link]

-

ResearchGate. (2019). Validation of Assay for Measuring Acetyl-Coenzyme A Carboxylase Activity in Grasses Using Malachite Green. Available at: [Link]

-

ResearchGate. (2017). Degradation pathway of 2,4-D and quizalofop-P-ethyl in soil. Available at: [Link]

-

Bastida, F., et al. (2021). Accumulation of Target Gene Mutations Confers Multiple Resistance to ALS, ACCase, and EPSPS Inhibitors in Lolium Species in Chile. Plants. Available at: [Link]

-

MDPI. (2021). First Detection and Characterization of Cross- and Multiple Resistance to Acetyl-CoA Carboxylase (ACCase)- and Acetolactate Synthase (ALS)-Inhibiting Herbicides in Black-Grass (Alopecurus myosuroides) and Italian Ryegrass (Lolium multiflorum) Populations from Ireland. Available at: [Link]

-

Rani, A., et al. (2023). Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers in Plant Science. Available at: [Link]

Sources

- 1. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 2. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. coromandel.biz [coromandel.biz]

- 4. ovid.com [ovid.com]

- 5. scielo.br [scielo.br]

- 6. Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.uark.edu [scholarworks.uark.edu]

- 8. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science | Cambridge Core [cambridge.org]

- 10. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioone.org [bioone.org]

- 12. Accumulation of Target Gene Mutations Confers Multiple Resistance to ALS, ACCase, and EPSPS Inhibitors in Lolium Species in Chile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Environmental fate and degradation pathways of Quizalofop-methyl in soil

Environmental Fate and Degradation Pathways of Quizalofop-methyl in Soil

Executive Summary

This compound is an aryloxyphenoxypropionate herbicide used for the post-emergence control of annual and perennial grasses. In the soil environment, its fate is defined by a rapid, biologically mediated hydrolysis of the ester moiety to form the primary metabolite, Quizalofop-acid . While the parent ester is transient (half-life

Physicochemical Profile & Environmental Relevance

Understanding the fate of this compound requires distinguishing between the parent ester and its acid metabolite. The ester is lipophilic and immobile, while the acid is more polar and potentially mobile.

| Property | This compound (Parent) | Quizalofop-acid (Metabolite) | Impact on Fate |

| Molecular Weight | ~358.8 g/mol | ~328.7 g/mol | Loss of methyl group (-CH3). |

| Water Solubility | Low (< 1 mg/L) | Moderate | Acid form is more available in soil pore water. |

| Log Kow | ~4.3 (Lipophilic) | ~1.5 - 2.0 (pH dependent) | Parent binds to SOM; Acid partitions to water. |

| Vapor Pressure | Low (< | Negligible | Volatilization is not a significant dissipation route.[2] |

| Dissociation (pKa) | N/A (Neutral) | ~3.5 - 4.0 | Acid exists as an anion in typical agricultural soils (pH 5-8). |

Degradation Pathways

The degradation of this compound in soil is a biphasic process dominated by biological activity.

Phase I: Rapid Hydrolysis (De-esterification)

The primary dissipation mechanism is the cleavage of the methyl ester bond. This reaction is mediated by soil microbial esterases and, to a lesser extent, chemical hydrolysis at high pH.

-

Kinetics: Extremely rapid. The

(time to 50% dissipation) of the ester is typically < 24 hours in non-sterile aerobic soils. -

Mechanism: Nucleophilic attack on the carbonyl carbon of the ester group, releasing methanol and forming Quizalofop-acid.

-

Sterile vs. Non-Sterile: In sterile soils, hydrolysis is significantly slower, confirming the role of microbial enzymes.

Phase II: Microbial Metabolism of the Acid

Once formed, Quizalofop-acid undergoes slower degradation via oxidative pathways.

-

Hydroxylation: Mono-oxygenases introduce hydroxyl groups to the quinoxaline or phenyl rings, forming 3-OH-quizalofop-acid .

-

Ether Cleavage: A minor pathway involves the cleavage of the ether bridge connecting the quinoxaline and phenyl rings, yielding phenols (e.g., 2-(4-hydroxyphenoxy)propionic acid or 4-hydroxyphenoxy propionate ).

-

Mineralization: Ultimately, the carbon skeleton is mineralized to

and bound residues (non-extractable).

Pathway Visualization

Figure 1: Proposed metabolic pathway of this compound in aerobic soil. The rapid conversion to the acid is the rate-limiting step for parent disappearance, while acid degradation drives total residue persistence.

Kinetics and Persistence

Quantitative analysis of degradation data typically utilizes Single First-Order (SFO) or First-Order Multi-Compartment (FOMC) models.

-

Parent (Ester):

- : 0.5 to 3 days (Typical: < 1 day).

-

Classification: Non-persistent.[3]

-

Metabolite (Acid):

- : 20 to 60 days (highly dependent on soil moisture and microbial biomass).

-

Classification: Moderately persistent.

-

Accumulation: Due to the rapid conversion of the parent, the acid reaches peak concentration within days of application.

Key Insight: Risk assessments must model the "Total Residue" (Parent + Acid) or focus primarily on the acid properties for leaching (GUS index) and chronic toxicity calculations.

Experimental Protocol: Aerobic Soil Metabolism (OECD 307)

To generate regulatory-grade data, the following protocol is recommended, aligned with OECD Guideline 307.

Experimental Design

-

Test System: Four soil types varying in pH (5–8), organic carbon (0.5–2.5%), and texture (Sand/Clay/Loam).

-

Radiolabeling:

C-labeling is essential. Ideally, two labels: one on the Quinoxaline ring and one on the Phenyl ring to track cleavage fragments. -

Application Rate: Equivalent to the maximum field application rate (approx. 100–200 g a.i./ha).

Workflow & Analysis

Figure 2: Workflow for OECD 307 Aerobic Soil Metabolism study. Critical control points include maintaining soil moisture and ensuring extraction efficiency of the polar acid metabolite.

Critical Analytical Steps

-

Extraction: Use Acetonitrile:Water (4:1 v/v) . For aged residues (Day > 14), a secondary extraction with acidified acetonitrile (0.1% Formic acid) is required to release the bound acid metabolite.

-

Analysis:

-

LSC (Liquid Scintillation Counting): To determine total mass balance.

-

HPLC-UV/RAD: To separate and quantify Parent vs. Acid.

-

LC-MS/MS: For confirmation of minor metabolites (< 5% of applied dose).

-

References

-

Mantzos, N., et al. (2017). Soil degradation of metazachlor and quizalofop-p-ethyl herbicides on TLC plates under natural solar light and dark conditions.[5] International Journal of Environmental Analytical Chemistry.[5]

-

Buerge, I.J., et al. (2020). Degradation and sorption of the herbicides 2,4-D and quizalofop-P-ethyl and their metabolites in soils from railway tracks.[6] Environmental Sciences Europe.

-

U.S. Environmental Protection Agency (EPA). (1997). Pesticide Fact Sheet: Quizalofop Ethyl.[5][7]

-

University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Quizalofop-P-ethyl.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Cyhalofop [sitem.herts.ac.uk]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Soil degradation of metazachlor and quizalofop-p-ethyl herbicides on TLC plates under natural solar light and dark conditions [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]

- 8. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]

Technical Assessment: Genotoxicity and Mutagenic Potential of Quizalofop-p-ethyl

[1]

Executive Summary

Quizalofop-p-ethyl (QPE) [Ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate] is a selective systemic herbicide of the aryloxyphenoxypropionate class. Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), disrupting fatty acid synthesis in graminaceous weeds.

From a regulatory perspective (EFSA, EPA, FSCJ), QPE is classified as non-genotoxic and non-mutagenic in mammals based on standard battery tests (Ames, Micronucleus, Chromosomal Aberration). However, independent academic research utilizing sensitive eco-toxicological models (e.g., Allium cepa, Lemna minor) has demonstrated clear clastogenic and aneugenic potential, primarily driven by oxidative stress (ROS generation) and spindle apparatus disruption.

This guide bridges the gap between these two datasets, providing researchers with the protocols and mechanistic insights necessary for robust safety profiling.

Chemical Identity & Metabolic Activation

Understanding the genotoxicity of QPE requires analyzing its metabolic fate. QPE is a pro-herbicide; it is rapidly hydrolyzed in vivo to its primary metabolite, quizalofop-p-acid (QPA) .

-

Parent Compound: Lipophilic, facilitates absorption.

-

Active Metabolite: QPA (Acid form), responsible for ACCase inhibition and potential off-target cytotoxicity.

-

Stereochemistry: QPE is the resolved (R)-enantiomer. In rats, interconversion between (R) and (S) forms is minimal, but the (R)-isomer is preferentially absorbed and metabolically active.

Figure 1: Metabolic & Mechanistic Pathway

The following diagram illustrates the hydrolysis of QPE and the dual pathways of potential toxicity: ACCase inhibition (Target) and ROS-mediated DNA damage (Off-Target).

Caption: Metabolic hydrolysis of QPE to Quizalofop-p-acid and subsequent divergence into therapeutic efficacy (ACCase inhibition) and potential oxidative genotoxicity.

Genotoxicity Profile: The Data Dichotomy

Regulatory Standard Battery (Mammalian)

Regulatory bodies rely on a "Battery of Tests" to assess mutagenicity. For QPE, these results are consistently negative.

| Assay Type | Test System | Endpoint | Result | Reference |

| Ames Test | S. typhimurium (TA98, TA100, etc.) | Gene mutation (Base pair/Frameshift) | Negative | [EFSA, 2009] |

| In Vitro CA | Chinese Hamster Lung (CHL) cells | Structural chromosomal aberrations | Negative | [FSCJ, 2014] |

| In Vivo Micronucleus | Mouse Bone Marrow (Oral/IP) | Clastogenicity / Aneugenicity | Negative | [EFSA, 2009] |

| DNA Repair | B. subtilis (Rec-assay) | DNA damage repair | Negative | [EPA, 2017] |

Academic & Eco-Toxicological Findings

Contrary to mammalian regulatory data, plant and aquatic models often reveal genotoxic stress. These models lack the robust antioxidant defense systems of mammals, making them sensitive indicators of oxidative potential.

-

Clastogenicity: In Allium cepa (onion) root tips, QPE induced chromosomal aberrations including stickiness, bridges, and fragments in a dose-dependent manner (0.75 – 3.0 ppm).

-

Spindle Poisoning: Observation of c-mitosis (colchicine-mitosis) suggests QPE may interfere with microtubule polymerization, acting as an aneugen.

-

DNA Strand Breaks: RAPD (Random Amplified Polymorphic DNA) analysis in Lemna minor showed band disappearance/appearance, indicative of DNA damage and point mutations.

Detailed Experimental Protocols

For researchers validating these findings, two key protocols are presented: the In Vivo Micronucleus Assay (Regulatory Gold Standard) and the Alkaline Comet Assay (Sensitive Mechanistic Probe).

Protocol A: In Vivo Mammalian Bone Marrow Micronucleus Test

Purpose: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.

1. Test System:

-

Species: ICR or CD-1 Mice (Male/Female), 7-9 weeks old.

-

Group Size: n=5 per sex/dose group.

2. Dosing Regimen:

-

Vehicle: Corn oil or 0.5% CMC-Na.

-

Doses: Three levels (e.g., Low: 50 mg/kg, Mid: 100 mg/kg, High: 200 mg/kg) + Negative Control (Vehicle) + Positive Control (Cyclophosphamide 40 mg/kg).

-

Administration: Single oral gavage or intraperitoneal injection.

3. Sampling:

-

Timepoint: Sacrifice animals 24 hours post-dosing. (Optional: 48h group to detect spindle poisons with delayed effects).

-

Tissue: Dissect femurs; flush bone marrow with fetal bovine serum (FBS).

4. Slide Preparation:

-

Centrifuge cell suspension (1000 rpm, 5 min).

-

Resuspend pellet in a small volume of FBS.

-

Smear on clean glass slides; air dry.

-

Fixation: Methanol (5 min).

-

Staining: Acridine Orange (fluorescent) or Giemsa (light microscopy).

5. Scoring (Self-Validating Step):

-

Target: Polychromatic Erythrocytes (PCEs) - immature, RNA-rich (blue/orange).

-

Background: Normochromatic Erythrocytes (NCEs) - mature (red/gray).

-

Count: 2000 PCEs per animal.

-

Validation: Calculate PCE/NCE ratio to assess bone marrow cytotoxicity. A significant drop indicates the compound reached the marrow but was cytotoxic.

Protocol B: Alkaline Comet Assay (Single Cell Gel Electrophoresis)

Purpose: To detect DNA single-strand breaks and alkali-labile sites (oxidative damage).

1. Cell Preparation:

-

Isolate lymphocytes or tissue cells (liver/kidney).

-

Mix cells with 0.5% Low Melting Point (LMP) Agarose at 37°C.

-

Layer onto Normal Melting Point (NMP) Agarose-coated slides.

2. Lysis:

-

Immerse slides in cold Lysis Buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100, pH 10) for >1 hour at 4°C.

-

Mechanism:[1] Removes membranes and histones, leaving nucleoids.

3. Unwinding & Electrophoresis:

-

Place slides in Electrophoresis Buffer (300mM NaOH, 1mM EDTA, pH >13).

-

Unwinding: 20-40 mins (allows DNA loops to relax).

-

Run: 25V, 300mA for 20-30 mins. DNA fragments migrate toward the anode (creating the "tail").

4. Neutralization & Staining:

-

Wash with Neutralization Buffer (0.4M Tris, pH 7.5).

-

Stain with Ethidium Bromide or SYBR Green.

5. Analysis:

-

Use fluorescence microscopy.

-

Metric: % Tail DNA or Tail Moment (Tail Length × % DNA in Tail).

Figure 2: Experimental Workflow (Micronucleus Assay)

Caption: Step-by-step workflow for the In Vivo Mouse Bone Marrow Micronucleus Assay.

Mechanistic Insights: Oxidative Stress

While QPE is not a direct DNA intercalator, the discrepancy between regulatory and academic data is best explained by oxidative stress .

-

ROS Accumulation: High doses of QPE in sensitive systems overwhelm antioxidant enzymes (SOD, CAT, POD).

-

Lipid Peroxidation: Increased Malondialdehyde (MDA) levels indicate membrane damage.

-

Genotoxicity: Hydroxyl radicals (•OH) attack the DNA backbone (strand breaks) or bases (8-hydroxyguanine), leading to the aberrations seen in Allium and Comet assays.

Conclusion for Drug Development: While QPE poses low risk to humans at dietary exposure levels (due to efficient mammalian detoxification and low ADI), researchers formulating high-concentration agricultural products must consider the oxidative potential for applicators. Formulations including antioxidants or specific surfactants may mitigate these off-target risks.

References

-

Food Safety Commission of Japan. (2014). Risk Assessment Report: Quizalofop-ethyl and Quizalofop-P-tefuryl. Link

-

US EPA. (2017). Quizalofop-P-ethyl; Pesticide Tolerances.[4][5] Final Rule. Federal Register. Link

-

Mustafa, G., & Arikan, E. S. (2008).[6][7] Genotoxicity testing of quizalofop-P-ethyl herbicide using the Allium cepa anaphase-telophase chromosome aberration assay. Caryologia. Link

-

EFSA. (2024). Evaluation of confirmatory data following the Article 12 MRL review for quizalofop-P-ethyl. EFSA Journal.[2][3] Link

-

Doganlar, Z. B. (2012).[6] Quizalofop-p-ethyl-induced phytotoxicity and genotoxicity in Lemna minor and Lemna gibba. Journal of Environmental Science and Health, Part B. Link

-

Wang, P., et al. (2014). Enantioselective Metabolism of Quizalofop-Ethyl in Rat. PLOS ONE. Link

Sources

- 1. The enantioselective metabolic mechanism of quizalofop-ethyl and quizalofop-acid enantiomers in animal: protein binding, intestinal absorption, and in vitro metabolism in plasma and the microsome - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Determination of the Environmental Pollution Potential of Some Herbicides by the Assessment of Cytotoxic and Genotoxic Effects on Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fsc.go.jp [fsc.go.jp]

- 4. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. globalsciencebooks.info [globalsciencebooks.info]

Technical Assessment: Impact of Quizalofop-methyl on Soil Microbial Communities

Topic: Quizalofop-methyl Impact on Soil Microbial Communities Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a high-resolution analysis of the environmental fate and ecotoxicological impact of This compound (and its analog Quizalofop-P-ethyl) on soil microbiomes. While Quizalofop-P-ethyl (QPE) is the dominant commercial formulation, the methyl ester variant shares a nearly identical degradation pathway, rapidly hydrolyzing to the bioactive Quizalofop-acid (QA) .

For researchers and drug developers, the critical insight is that the parent ester is transient , often surviving less than 24 hours in non-sterile soils. The long-term impact on microbial community structure (alpha/beta diversity) and functional enzymology (urease, dehydrogenase) is driven by the acid metabolite and its subsequent cleavage products (phenols and quinoxalines). This guide synthesizes mechanistic degradation pathways, microbial stress responses, and standardized protocols for impact assessment.

Chemical Fate & Bioavailability Profile

Understanding the microbial impact requires first establishing the chemical lifespan of the compound in the soil matrix.

Hydrolysis and Adsorption

Upon application, this compound undergoes rapid hydrolysis. This process is bi-phasic, driven initially by chemical hydrolysis (pH-dependent) and accelerated significantly by intracellular and extracellular microbial esterases.

-

Parent Half-Life (DT50): < 1 day (typical aerobic soil).

-

Metabolite Persistence: Quizalofop-acid (QA) is moderately persistent (DT50: 12–60 days), serving as the primary stressor for the microbial community.

-

Mobility: The ester has high adsorption (Koc ~500–600), limiting leaching. However, the acid metabolite is more polar and mobile, potentially affecting deeper soil horizons.

Degradation Pathway (DOT Visualization)

The catabolism of Quizalofop involves cleavage of the ester bond followed by ether cleavage between the phenyl and quinoxaline rings.

Figure 1: Metabolic pathway of this compound in soil. The rapid conversion to Quizalofop-acid designates the acid as the primary agent of microbial interaction.

Mechanisms of Microbial Interaction

The impact of Quizalofop on soil microbes is characterized by a "Stress-Recovery" dynamic rather than permanent suppression.

Direct Toxicity vs. Metabolic Utilization

-

Inhibition of Fatty Acid Synthesis: Similar to its herbicidal mode of action (ACCase inhibition in grasses), Quizalofop can inhibit fatty acid biosynthesis in susceptible bacteria, altering cell membrane fluidity.

-

Carbon Source Utilization: Certain bacterial genera (e.g., Pseudomonas, Bacillus) possess the enzymatic machinery to utilize the quinoxaline ring as a carbon/nitrogen source, leading to a transient increase in specific populations (enrichment effect).

Enzymatic Functional Shifts

Soil enzyme activities are sensitive bioindicators of Quizalofop stress.

| Enzyme | Function | Response to Quizalofop (Recommended Dose) | Mechanism |

| Urease | Nitrogen Cycling | Inhibition (Transient) | Blockage of urease active sites by quinoxaline metabolites; recovery typically within 15–30 days. |

| Dehydrogenase | Microbial Activity | Variable (Inhibition or Stimulation) | Often stimulated initially due to stress respiration (metabolic burst) before stabilizing. |

| Catalase | Oxidative Stress | Stimulation | Increased production to scavenge Reactive Oxygen Species (ROS) generated by herbicide toxicity. |

| Phosphatase | P-Cycling | Inhibition (Minor) | Slight reduction in acid phosphatase activity; generally less sensitive than urease. |

Impact on Community Structure

Metagenomic studies (16S rRNA) reveal that Quizalofop induces shifts in community composition, but functional redundancy often preserves overall soil health.

Bacterial Diversity (Alpha & Beta)

-

Initial Shock (Days 0–7): A decrease in Shannon diversity indices is often observed. Sensitive taxa (e.g., specific Actinobacteria) decline.

-

Adaptation (Days 7–30): Fast-growing copiotrophs (e.g., Proteobacteria) may spike, capitalizing on the necromass of sensitive species and the herbicide carbon source.

-

Recovery (Day 30+): Community structure tends to converge back to control levels, though legacy effects on rare taxa may persist.

Ecological Cascade Model

The following diagram illustrates the cascade from chemical application to functional ecosystem consequences.

Figure 2: Ecological impact cascade demonstrating the link between direct toxicity and long-term functional recovery.

Experimental Protocols for Assessment

To generate regulatory-grade data on Quizalofop impacts, the following self-validating workflows are recommended.

Soil Sampling & Handling

-

Collection: Use a soil corer (0–15 cm depth). Composite 5–10 cores per plot to reduce heterogeneity.

-

Sieving: Sieve (< 2 mm) immediately to remove plant debris.

-

Storage:

-

Enzymatic Assay: Store at 4°C (process within 1 week).

-

DNA Analysis: Flash freeze in liquid nitrogen and store at -80°C immediately.

-

Residue Extraction (QuEChERS Method)

This protocol ensures accurate quantification of the parent and acid metabolite.

-

Weigh: 10 g soil into a 50 mL centrifuge tube.

-

Hydrate: Add 5 mL distilled water; vortex 1 min.

-

Extract: Add 10 mL Acetonitrile (1% Acetic Acid). Vortex 1 min.

-

Salt Out: Add 4 g MgSO₄ + 1 g NaCl. Shake vigorously 1 min.

-

Centrifuge: 4000 rpm for 5 min.

-

Clean-up: Transfer supernatant to dSPE tube (PSA + C18). Centrifuge.

-

Analyze: LC-MS/MS (ESI+). Monitor transition m/z 373

299 (Ethyl) or equivalent for Methyl/Acid forms.

Metagenomic Workflow (DOT Visualization)

A standardized pipeline for assessing community shifts.

Figure 3: Standardized workflow for metagenomic assessment of herbicide-treated soils.

References

-

European Food Safety Authority (EFSA). (2017).[1] Review of the existing maximum residue levels for quizalofop-P-ethyl, quizalofop-P-tefuryl and propaquizafop. EFSA Journal.[1]

-

United States Environmental Protection Agency (EPA). (2021). Quizalofop-P-ethyl: Human Health Risk Assessment.[2][3] Regulations.gov.

-

Wang, L., et al. (2016). Chiral quizalofop-ethyl and its metabolite quizalofop-acid in soils: Enantioselective degradation, enzymes interaction and toxicity to Eisenia foetida.[4] Chemosphere.

-

Garrido Frenich, A., et al. (2017). Degradation studies of quizalofop-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers. Science of The Total Environment.

-

Liang, J., et al. (2013). Influence of the herbicide haloxyfop-R-methyl on bacterial diversity in rhizosphere soil. (Contextual reference for FOPs herbicides). Ecotoxicology.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Chiral quizalofop-ethyl and its metabolite quizalofop-acid in soils: Enantioselective degradation, enzymes interaction and toxicity to Eisenia foetida - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Greenhouse Bioassay Protocol for Quizalofop-methyl Phytotoxicity Screening

Introduction & Scope

This application note provides a rigorous, standardized methodology for evaluating the biological activity of Quizalofop-methyl (and its resolved isomer Quizalofop-P-ethyl) in a controlled greenhouse environment. This compound is a systemic aryloxyphenoxypropionate (FOP) herbicide that selectively inhibits Acetyl-CoA carboxylase (ACCase) in graminaceous species (monocots) while remaining safe on broadleaf crops (dicots).

Primary Applications:

-

Dose-Response Profiling: Determining GR50/GR90 values for new formulations.

-

Resistance Screening: Identifying resistant weed biotypes (e.g., Alopecurus myosuroides, Lolium spp.) harboring target-site mutations (e.g., Ile-1781-Leu).

-

Crop Safety Assessments: Verifying metabolic selectivity in non-target crops.

Mechanism of Action (MOA)[1][2][3]

Understanding the MOA is critical for interpreting bioassay results. This compound is a Group 1 (WSSA) or Group A (HRAC) herbicide. It is absorbed rapidly by foliage, translocated via the phloem to meristematic regions, and inhibits the plastidic form of ACCase. This inhibition blocks fatty acid biosynthesis, essential for cell membrane production.[1][2][3]

Key Symptomology:

-

Timeline: Slow-acting. Growth arrest occurs within 48 hours; visible necrosis takes 7–14 days.

-

Visual Indicators: Chlorosis in young leaves, "dead heart" (easy pulling of the central whorl), and reddening/purpling of older leaves.

MOA Pathway Visualization

Figure 1: Systemic pathway of this compound from foliar uptake to cell death.

Experimental Design

To ensure statistical validity, the bioassay must follow a Randomized Complete Block Design (RCBD) .

| Parameter | Specification | Rationale |

| Replications | 4 to 6 pots per treatment | Accounts for biological variability in seed germination and vigor. |

| Controls | 1. Untreated Control (UTC)2. Solvent Control (if using non-commercial formulation)3. Known Susceptible Standard | UTC establishes baseline growth; Susceptible Standard validates that the application method was effective. |

| Dose Series | Logarithmic Scale (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x) | Essential for calculating accurate regression curves (GR50). |

| Pot Size | 7-10 cm square pots | Sufficient root volume for 2-3 week assays without nutrient stress. |

Materials & Methods: The Protocol

Plant Material Preparation[3][6][7]

-

Soil Mix: Use a peat/perlite/vermiculite mix (e.g., 2:1:1). Avoid heavy clay soils which can adsorb root-exuded herbicide (though Quizalofop is primarily foliar).

-

Seeding: Sow 10-15 seeds per pot.

-

Thinning: At the 1-leaf stage, thin to a uniform density (e.g., 3-5 plants per pot) to prevent intraspecific competition masking herbicide effects.

-

Target Stage: Apply herbicide when grasses are at the 2-3 leaf stage (approx. 10-14 days post-emergence). Applications on larger tillered plants may result in variable control.

Treatment Solution Preparation

Critical Step: this compound is highly lipophilic. If using technical grade material (not formulated), it must be dissolved in acetone or DMSO before adding water.

Adjuvant Requirement: You must include an adjuvant for efficacy.[4] The waxy cuticle of grasses is a significant barrier.

-

Preferred: Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO) at 1.0% v/v .

-

Alternative: Non-Ionic Surfactant (NIS) at 0.25% v/v (only if oil is risky for crop safety, but efficacy will be lower).

Calculation for Spray Chamber: To convert a field rate (g a.i./ha) to a bench sprayer concentration (mg/L):

Example:

-

Target Rate: 50 g a.i./ha

-

Nozzle Output: 200 L/ha

-

Calculation:

Application Protocol

Use a track sprayer or stationary cabinet sprayer to ensure uniformity. Hand-spraying is not acceptable for quantitative bioassays.

-

Nozzle Selection: Flat fan nozzles (e.g., TeeJet 8002E) to generate medium droplets.

-

Pressure: 200-275 kPa (30-40 psi).

-

Boom Height: 45-50 cm above the plant canopy.

-

Post-Spray: Allow foliage to dry completely (approx. 1 hour) before moving plants back to the greenhouse.

Environmental Conditions[8][9][10][11]

-

Temperature: 24°C Day / 18°C Night. (Cooler temps slow metabolism, delaying symptoms).

-

Light: 14-16 hour photoperiod. High light intensity improves ACCase inhibitor activity.

-

Watering: Sub-irrigate (bottom water) for the first 24 hours to prevent washing the herbicide off the leaves.

Data Collection & Analysis

Assessment Timing

Because ACCase inhibitors act slowly, do not assess too early.

-

7 Days After Application (DAA): Preliminary visual check (chlorosis).

-

14-21 DAA: Final assessment (necrosis, biomass reduction).

Metrics[12]

-

Visual Injury Score: 0% (No effect) to 100% (Complete death).

-

Fresh/Dry Weight: Cut shoots at soil level. Dry at 65°C for 48 hours. This is the most robust metric for GR50 calculation.

Statistical Analysis (Workflow)

Use the drc package in R or equivalent software to fit a 3- or 4-parameter log-logistic model.

-

b: Slope of the curve.

-

c: Lower limit (usually 0).

-

d: Upper limit (untreated control mean).

-

e: GR50 (Dose producing 50% response).

Experimental Workflow Diagram

Figure 2: Chronological workflow for the greenhouse bioassay.

Troubleshooting & Validation (Self-Validating Systems)

A robust assay must contain internal checks to validate the results.

| Issue | Probable Cause | Corrective Action |

| Control Mortality | Damping off (fungus) or heat stress. | Sterilize soil; improve air circulation. |

| No Symptoms on Susceptible Check | 1. Adjuvant missing.2. pH of water too high (hydrolysis).3. Nozzle clogged. | Always add COC/MSO.[4] Buffer spray water to pH 6-7. Check nozzle flow rate before starting. |

| Variable Data | Uneven plant size at spray time. | Strict thinning protocols. Discard outliers before spraying. |

| "Regrowth" | Assessment too early. | ACCase inhibitors can allow "green islands" that die later. Extend assay to 21 DAA. |

References

-

Herbicide Resistance Action Committee (HRAC). (2024). Global Herbicide Classification Lookup.[5] Retrieved from [Link][6]

-

Takano, H. K., et al. (2020).[7] ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship.[1][7][8][6] Scientia Agricola.[8] Retrieved from [Link][9]

-

Burgos, N. R., et al. (2013). Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels.[9] Weed Science.[5] Retrieved from [Link]

-

Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE. Retrieved from [Link]

-

North Dakota State University. (2022). Spray Adjuvants: The Rest of the Story. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. pesticidestewardship.org [pesticidestewardship.org]

- 4. saskpulse.com [saskpulse.com]

- 5. PROTECTING CROP YIELDS AND QUALITY WORLDWIDE | Herbicide Resistance Action Committee [hracglobal.com]

- 6. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.ahdb.org.uk [media.ahdb.org.uk]

Application Note: High-Performance Extraction of Quizalofop-methyl from Agricultural Products via Modified QuEChERS

Abstract

This protocol details a ruggedized Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and quantification of Quizalofop-methyl (CAS: 76578-13-7) in complex agricultural matrices (soybean, cotton, vegetables). Unlike standard protocols, this method addresses the critical alkaline instability of this compound by utilizing an acidified extraction system and a tailored dispersive solid-phase extraction (dSPE) cleanup to prevent ester hydrolysis. Analysis is performed via LC-MS/MS in Positive Electrospray Ionization (ESI+) mode.

Introduction & Scientific Rationale

The Analyte: this compound

This compound is a selective, post-emergence aryloxyphenoxypropionate herbicide ("FOPs") used to control annual and perennial grass weeds.

-

Molecular Formula:

-

Molecular Weight: 358.8 g/mol

-

LogP: ~3.9 (Lipophilic, requires effective lipid removal).

Critical Challenge: Ester Hydrolysis

The primary failure mode in this compound analysis is its rapid hydrolysis to Quizalofop acid under alkaline conditions. Standard QuEChERS protocols often use Primary Secondary Amine (PSA) in the cleanup step to remove sugars and fatty acids. However, PSA is basic and can catalyze the hydrolysis of the methyl ester, leading to poor recovery and false negatives.

Experimental Modification:

-

Extraction Solvent: Acetonitrile acidified with 1% Acetic Acid (HOAc) or Formic Acid is mandatory to maintain a pH < 5, stabilizing the ester.

-

Cleanup Strategy: The contact time with PSA must be minimized, or PSA should be replaced/supplemented with C18 (for lipids) and GCB (for pigments) depending on the matrix. For high-lipid matrices, Z-Sep+ (zirconia-based) is recommended over aggressive basic sorbents.

Materials & Reagents

Reagents

-

LC-MS Grade Acetonitrile (ACN)

-

Glacial Acetic Acid (or Formic Acid, >98%)

-

Methanol (MeOH) , LC-MS Grade

-

Ammonium Formate (5 mM stock)

-

Water , Milli-Q/18.2 MΩ

QuEChERS Salts (Extraction)

-

Anhydrous Magnesium Sulfate (

): Removes water to facilitate phase separation. -

Sodium Chloride (NaCl): Increases ionic strength, driving the analyte into the organic layer.

-

Note: Citrate buffer salts (EN 15662) are also acceptable but the acidification of the solvent is the primary stability control.

dSPE Cleanup Sorbents

-

C18 (Octadecyl): Essential for removing lipids and waxes (critical for oilseeds like soybean/cotton).

-

PSA (Primary Secondary Amine): Removes sugars/organic acids. Use with caution.

-

GCB (Graphitized Carbon Black): Removes chlorophyll. Required for green leafy vegetables.

-

Anhydrous

: Removes residual water from the organic phase.

Experimental Protocol

Sample Preparation

-

Comminution: Cryogenically mill the agricultural sample (using dry ice) to a fine powder (< 1 mm particle size).

-

Homogenization: Thorough mixing is vital. Weigh 10.0 g ± 0.1 g of homogenized sample into a 50 mL FEP/centrifuge tube.

Extraction (Acidified Environment)

-

Add Solvent: Add 10 mL of 1% Acetic Acid in Acetonitrile .

-

Rationale: The acid neutralizes any inherent alkalinity in the matrix and inhibits esterase activity.

-

-

Agitation: Shake vigorously (mechanical shaker) for 1 minute (or Vortex).

-

Salting Out: Add the salt mixture:

-

4.0 g Anhydrous

-

1.0 g NaCl

-

-

Extraction Shake: Immediately shake vigorously for 1 minute .

-

Tip: Immediate shaking prevents the formation of

crystalline clumps.

-

-

Centrifugation: Centrifuge at 4,000 rpm (approx. 3000 x g) for 5 minutes.

Cleanup (dSPE) - Matrix Dependent

Transfer 1 mL of the supernatant (upper ACN layer) to a 2 mL dSPE tube containing the specific sorbent mix below.

| Matrix Type | Recommended Sorbent Mix (per 1 mL extract) | Mechanism |

| General (Fruits/Veg) | 150 mg | Standard cleanup. Minimize contact time (<1 min). |

| High Lipid (Soybean) | 150 mg | C18 removes fats without hydrolyzing the ester. |

| Pigmented (Leafy) | 150 mg | GCB removes chlorophyll. |

-

Vortex: Vortex the dSPE tube for 30 seconds .

-

Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

-

Filtration: Transfer supernatant to an autosampler vial through a 0.2 µm PTFE filter .

Instrumental Analysis (LC-MS/MS)

System: Agilent 6400 Series / Sciex Triple Quad / Thermo TSQ Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) Column Temp: 40°C

Mobile Phase

-

A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid

-

B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid

-

Note: Ammonium formate aids ionization; formic acid maintains the acidic state.

Gradient Program

| Time (min) | % B | Flow (mL/min) |

| 0.00 | 10 | 0.3 |

| 1.00 | 10 | 0.3 |

| 8.00 | 95 | 0.3 |

| 10.00 | 95 | 0.3 |

| 10.10 | 10 | 0.3 |

| 13.00 | 10 | 0.3 |

MRM Transitions (Positive Mode ESI+)

Precursor Ion Selection: this compound

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

| This compound | 359.1 | 299.1 | 15-20 | Quantifier |

| 359.1 | 221.0 | 25-30 | Qualifier | |

| Quizalofop Acid | 345.1 | 299.1 | 15 | Metabolite Check |

Note: The transition 359.1 -> 299.1 corresponds to the loss of the methyl ester group and fragmentation of the ether linkage, typical for FOPs.

Workflow Visualization

Figure 1: Step-by-step Modified QuEChERS workflow for this compound extraction.

Validation & Performance Criteria

To ensure Trustworthiness and Self-Validation , the method must meet the following SANTE/11312/2021 guidelines:

| Parameter | Acceptance Criteria | Notes |

| Recovery | 70 - 120% | If <70%, check pH during extraction (hydrolysis). |

| RSD (Precision) | ≤ 20% | High RSD often indicates inhomogeneity or inconsistent dSPE shaking. |

| Linearity ( | ≥ 0.99 | Matrix-matched calibration is recommended to compensate for suppression. |

| Matrix Effect (ME) | ± 20% | If ME > 20%, dilute extract 1:5 with mobile phase A before injection. |

| LOD/LOQ | ≤ 0.01 mg/kg | Typical MRLs range from 0.01 to 0.05 mg/kg. |

Troubleshooting Guide

Issue: Low Recovery of this compound

-

Cause: Hydrolysis to Quizalofop acid.

-

Solution: Ensure Acetic Acid is fresh. Reduce contact time with PSA. Switch to Z-Sep sorbent which is acidic/neutral compared to PSA.

Issue: High Backpressure on LC

-

Cause: Lipid precipitation.

-

Solution: For oilseeds (soybean), perform a "Freezing Out" step (place extract at -20°C for 30 mins) before dSPE to precipitate waxes.

Issue: Signal Suppression

-

Cause: Co-eluting matrix components.

-

Solution: Use matrix-matched calibration standards. Ensure the C18 column is fully equilibrated.

References

-

European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]

- Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"

Application Notes and Protocols for Assessing the Mobility of Quizalofop-Methyl in Soil Column Leaching Experiments

Introduction: Understanding the Environmental Fate of Quizalofop-Methyl

This compound is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] As with any agrochemical, understanding its environmental fate is paramount to ensure its safe and sustainable use. A critical aspect of this is its potential for mobility in soil, which dictates its likelihood of leaching into groundwater and contaminating non-target areas. Soil column leaching experiments are a fundamental laboratory tool designed to simulate and predict the movement of pesticides through the soil profile under controlled conditions.[2]

This document provides a detailed guide for researchers and scientists on conducting soil column leaching experiments specifically for this compound. The protocols outlined herein are synthesized from internationally recognized guidelines, such as the OECD Guideline 312 and the U.S. EPA OCSPP 835.1240, to ensure scientific rigor and regulatory acceptance.[2] We will delve into the theoretical underpinnings of the experimental choices, provide step-by-step protocols, and discuss the interpretation of the resulting data.

Scientific Principles: Factors Governing this compound Mobility

The movement of this compound through soil is a complex interplay between its physicochemical properties and the characteristics of the soil matrix.[3] A thorough understanding of these factors is essential for designing a robust experiment and for accurately interpreting the results.

Physicochemical Properties of this compound:

The inherent chemical and physical characteristics of this compound are primary determinants of its mobility.

| Property | Value (Quizalofop-P-ethyl) | Implication for Mobility |

| Water Solubility | 0.61 mg/L (at 20°C)[4] | Low solubility suggests limited movement with soil water. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Estimated from Log Kow; expected to be high. For the related Quizalofop-ethyl, Koc is reported as 510-570 L/kg.[5] | A high Koc value indicates strong adsorption to soil organic matter, leading to low mobility. |

| Vapor Pressure | 1.10 x 10⁻⁴ mPa (at 20°C)[4] | Low vapor pressure indicates that volatilization is not a significant dissipation pathway. |

| Soil Half-life (DT50) | Approximately 60 days[6] | Moderate persistence allows sufficient time for leaching to occur if the compound is mobile. |

Note: this compound is the methyl ester of quizalofop acid. Data for the closely related and pesticidally active R-enantiomer, Quizalofop-P-ethyl, is often used for environmental fate assessment.[7]

Soil Characteristics:

The properties of the soil used in the column experiment will significantly influence the leaching behavior of this compound.

-

Organic Matter Content: Soils with higher organic matter will exhibit greater adsorption of this compound due to its high affinity for organic carbon, thereby reducing its mobility.[3]

-

Soil Texture (Sand, Silt, Clay content): Sandy soils with larger pore sizes and lower surface area will generally allow for faster water and solute movement compared to clayey soils.[3]

-

pH: The pH of the soil can influence the chemical form and degradation rate of some pesticides, although for this compound, which is non-ionizable, the effect on mobility is primarily through its influence on soil colloid surface charges.[3]

Experimental Workflow for this compound Leaching Study

The following diagram illustrates the key stages of a soil column leaching experiment designed to assess the mobility of this compound.

Caption: Workflow of a soil column leaching experiment for this compound.

Detailed Protocols

This section provides a comprehensive, step-by-step protocol for conducting a soil column leaching study for this compound.

Part 1: Pre-Experiment Setup and Column Preparation

1.1. Soil Selection and Characterization:

-

Rationale: The choice of soil is critical as it directly impacts the leaching results. It is recommended to use soils that are representative of the agricultural areas where this compound is applied.

-

Protocol:

-

Collect soil from the desired location, ensuring to sample from a relevant depth (e.g., 0-20 cm).

-

Air-dry the soil at ambient temperature (20-25°C) and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.[8]

-

Thoroughly characterize the soil for the following parameters:

-

Textural class (% sand, silt, clay)

-

Organic carbon content (%)

-

pH (in 0.01 M CaCl₂)

-

Cation exchange capacity (CEC)

-

Bulk density

-

-

1.2. Column Construction and Packing:

-

Rationale: The dimensions and packing of the soil column should create a uniform and reproducible soil profile for the leaching experiment. Glass columns are preferred to avoid adsorption of the test substance to the column walls.

-

Protocol:

-

Use glass columns with a minimum internal diameter of 4-5 cm and a length of at least 35 cm.[9]

-

Place a layer of glass wool and a sieve plate or filter paper at the bottom of the column to support the soil and prevent it from washing out.

-

Pack the air-dried, sieved soil into the column to a height of 30 cm.[8] It is crucial to pack the soil in small increments and gently tap the column to achieve a uniform bulk density, avoiding stratification.

-

1.3. Column Saturation and Equilibration:

-

Rationale: Saturating the soil column from the bottom upwards helps to displace air and ensure uniform wetting. Equilibration with "artificial rain" establishes a stable chemical environment before the application of the herbicide.

-

Protocol:

-

Prepare the "artificial rain" solution, which is typically a 0.01 M calcium chloride (CaCl₂) solution. To prepare 1 L of this solution, dissolve 1.47 g of CaCl₂·2H₂O in 1 L of deionized water.[10]

-

Introduce the 0.01 M CaCl₂ solution to the bottom of the soil column using a peristaltic pump at a slow flow rate to allow for gradual saturation.

-

Once the soil is saturated (water is visible at the surface), stop the upward flow and allow the column to drain freely until gravitational flow ceases.

-

Apply the 0.01 M CaCl₂ solution to the top of the column and allow it to percolate through for at least two pore volumes to equilibrate the soil.

-

Part 2: Herbicide Application and Leaching

2.1. Preparation and Application of this compound:

-

Rationale: The application of this compound should be uniform and at a rate that is relevant to its agricultural use. Using a radiolabeled compound (e.g., ¹⁴C-Quizalofop-methyl) is highly recommended for accurate mass balance determination.[2]

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent. If the test substance is poorly soluble in water, a minimal amount of an organic solvent can be used, which should be evaporated after application.[8]

-

Apply the prepared this compound solution evenly to the surface of the soil column. The application rate should be based on the maximum recommended field application rate.

-

If an organic solvent was used, allow it to evaporate completely from the soil surface before starting the leaching process.

-

2.2. Leaching Procedure:

-

Rationale: Simulating rainfall at a controlled rate allows for the assessment of leaching under standardized conditions. The duration of the leaching period should be sufficient to allow for potential movement through the soil profile.

-

Protocol:

-

Apply the 0.01 M CaCl₂ "artificial rain" solution to the top of the soil column at a constant, slow rate using a peristaltic pump or a drip system. A typical duration for the simulated rainfall is 48 hours.[2]

-

Collect the leachate that drains from the bottom of the column in fractions at regular intervals (e.g., every 4-6 hours).

-

Record the volume of each leachate fraction.

-

Part 3: Sample Analysis and Data Interpretation

3.1. Leachate Analysis:

-

Rationale: Analyzing the leachate fractions for the presence of this compound and its metabolites provides direct evidence of their mobility.

-

Protocol:

-

For each leachate fraction, a direct injection may be possible for analysis by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

-

Quantify the concentration of this compound and its major metabolites (e.g., quizalofop acid) in each fraction.

-

3.2. Soil Analysis:

-

Rationale: After the leaching is complete, analyzing the soil column in segments reveals the final distribution of the herbicide and its metabolites within the soil profile.

-

Protocol:

-

Carefully extrude the soil core from the column and segment it into sections of equal length (e.g., 5 or 6-inch segments).[2]

-

For each soil segment, perform a solvent extraction to recover this compound and its metabolites. A common extraction solvent is a mixture of acetonitrile and an acidic aqueous solution (e.g., phosphoric acid).[11]

-

Analyze the soil extracts using HPLC-DAD or LC-MS/MS to quantify the concentration of the parent compound and its metabolites in each segment.

-

3.3. Analytical Methodology: HPLC-DAD and LC-MS/MS

-

HPLC-DAD:

-

LC-MS/MS:

-

Rationale: Provides higher sensitivity and selectivity, which is particularly useful for detecting low concentrations and confirming the identity of metabolites.

-

Method: A validated LC-MS/MS method should be used, which typically involves electrospray ionization (ESI) and monitoring of specific parent-to-daughter ion transitions for both this compound and its metabolites.[7][12]

-

3.4. Mass Balance Calculation and Data Interpretation:

-

Rationale: A mass balance calculation is crucial for validating the experiment. It ensures that the majority of the applied herbicide has been accounted for in the leachate and soil segments.

-

Calculation: Sum the total amount of this compound and its metabolites recovered from all leachate fractions and all soil segments. This sum should ideally be between 90% and 110% of the initially applied amount for radiolabeled studies.[13]

-

Interpretation:

-

High mobility: A significant percentage of the applied this compound is found in the leachate.

-

Low mobility: The majority of the applied this compound is found in the upper segments of the soil column, with little to no detection in the leachate.[5]

-

Degradation: The presence of significant amounts of metabolites indicates that degradation has occurred during the experiment.

-

Visualization of Key Processes in the Soil Column

The following diagram illustrates the primary processes affecting this compound within the soil column during the leaching experiment.

Caption: Key processes influencing this compound fate in a soil column.

Conclusion

Soil column leaching experiments, when conducted with scientific rigor, provide invaluable data for assessing the environmental risk of herbicides like this compound. By following standardized protocols, such as those derived from OECD and EPA guidelines, researchers can generate reliable and reproducible data on the mobility of this compound in different soil types. The low water solubility and high sorption potential of this compound suggest a low leaching potential in most agricultural soils. However, experimental verification across a range of representative soil types is essential for a comprehensive environmental risk assessment. The detailed protocols and scientific rationale presented in this guide are intended to equip researchers with the necessary tools to conduct these critical studies effectively.

References

-

ResearchGate. (n.d.). Chemical structure, chemical formula, water solubility, log Kow, and vapor pressure values for pyroxasulfone, s-metolachlor, and dimethenamid-p. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.1240 Leaching Studies. EPA NEPAL. Retrieved from [Link]

-

Eurofins. (n.d.). Five Things to Know About Soil Column Leaching. Retrieved from [Link]

-

ResearchGate. (2025). Persistence of Quizalofop Ethyl in Soil and Safety to Ground Nut by Ultrasonic Bath Extraction and HPLC-DAD Detection. Retrieved from [Link]

-

ResearchGate. (2018). Persistence of Quizalofop Ethyl in Soil and Safety to Ground Nut by Ultrasonic Bath Extraction and HPLC-DAD Detection. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic illustration of soil leaching column experiment setup. Retrieved from [Link]

-

ResearchGate. (2026). Soil analysis procedures using 0.01 M calcium chloride as extraction reagent. Retrieved from [Link]

-

PubChem. (n.d.). Quizalofop-ethyl. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). The UPLC and LC-MS spectrum of the quizalofop-p-ethyl metabolites.... Retrieved from [Link]

-

Quality Assurance and Safety of Crops & Foods. (2020). Determination of fomesafen and quizalofop-p-ethyl in beans using modified QuEChERS-HPLC-DAD. Retrieved from [Link]

-

CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Independent Laboratory Validation Quizalofop-p-ethyl & Degradates in Soil 49634808. Retrieved from [Link]

-

WUR eDepot. (n.d.). The potentials of multi-nutrient soil extraction with 0.01 M CaCl2in nutrient management. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Illustration of experimental setup of soil columns for the Leaching Experiment. Retrieved from [Link]

-

Regulations.gov. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.1240 Leaching Studies. Retrieved from [Link]

- Google Patents. (n.d.). CN106645493A - Method for detecting quizalofop-p-ethyl and metabolite residues of quizalofop-p-ethyl in complex matrix.

-

AERU. (n.d.). Quizalofop-ethyl (Ref: DPX Y6202). University of Hertfordshire. Retrieved from [Link]

-

Journal of Food Science and Technology. (n.d.). Determination of Residues of Quizalofop-p-ethyl and Its Metabolite in Adzuki Bean and Soil. Retrieved from [Link]

-

Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

-

Health Canada. (2022). Quizalofop-p-ethyl and Its Associated End-use Products. Retrieved from [Link]

-

FAO Knowledge Repository. (2021). Standard operating procedure for soil pH determination. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Leaching Environmental Assessment Framework (LEAF) Methods and Guidance. Retrieved from [Link]

-

CIPAC. (2021). CIPAC STATUS REPORT. Retrieved from [Link]

-

Shimadzu. (n.d.). LC-MS Application Data Sheet No. 047 Analysis of Phenoxyproprionic Type Herbicides using LC-MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Leaching experimental design. (A) Schematic diagram of soil column. (B).... Retrieved from [Link]

-

AERU. (n.d.). Quizalofop-P-ethyl (Ref: DPX 79376). University of Hertfordshire. Retrieved from [Link]

-

Update Publishing House. (n.d.). Phytoremediation of herbicide quizalofop-ethyl contaminated soil by Sesbania sesban L. for public health. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Exposure Assessment Tools by Routes - Ingestion. Retrieved from [Link]

-

IntechOpen. (2023). Understanding the Physicochemical Behavior of Pesticides in Soil and Water. Retrieved from [Link]

-

CSIRO Research. (n.d.). SOIL ANALYSIS METHODS AND RESULTS INTERPRETATION MANUAL. Retrieved from [Link]

-

PMC - NIH. (2021). Design and Construction of Repacked Soil Columns for Measuring Solute Transport, Plant Growth and Soil Biota. Retrieved from [Link]

-